![molecular formula C20H19NO3S2 B2491649 N-((5-benzoylthiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide CAS No. 1797282-17-7](/img/structure/B2491649.png)
N-((5-benzoylthiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide
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Description
The compound "N-((5-benzoylthiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide" is part of the sulfonamide family, characterized by the presence of the sulfonamide group (-SO2NH2). Sulfonamides are known for their varied applications in medicinal chemistry due to their antibacterial properties. However, the focus here is on the chemical synthesis, molecular structure, reactions, and properties of this specific sulfonamide derivative, excluding its drug use, dosage, and side effects.
Synthesis Analysis
While the exact synthesis process for this compound is not directly available, research on similar sulfonamide compounds provides insight into common methodologies used for their synthesis. The synthesis often involves the reaction of sulfonyl chlorides with amines or the modification of existing sulfonamide compounds through nucleophilic substitution or coupling reactions. These methods allow for the introduction of various functional groups, tailoring the compound's physical and chemical properties for specific applications (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
Molecular Structure Analysis
The molecular structure of sulfonamides, including the compound of interest, can be analyzed using X-ray diffraction and spectroscopic methods. These analyses reveal the compound's conformation, bond lengths, and angles, which are crucial for understanding its reactivity and interactions. For example, studies on similar compounds have shown how the presence of substituents affects the molecule's overall geometry and the torsion angles within the sulfonamide group, impacting its hydrogen bonding capabilities and molecular stability (Danielle L Jacobs, Chan, & O'Connor, 2013).
Chemical Reactions and Properties
Sulfonamides, including the one , can undergo various chemical reactions, such as hydrolysis, nucleophilic substitution, and electrophilic aromatic substitution, depending on the nature of the substituents and the reaction conditions. These reactions can significantly alter the compound's chemical properties and functionality (Lemek, Groszek, & Cmoch, 2008).
Scientific Research Applications
Structural Study and Molecular Interactions
Research reveals that derivatives of N-((5-benzoylthiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide, such as nimesulidetriazole derivatives, showcase intricate molecular structures and interactions. The crystal structures of these compounds reveal their molecular geometries, showcasing how hydrogen bonds, C–H⋯O, C–H⋯N bonds, and C–H⋯π interactions contribute to their structural framework. The study highlights the significance of these interactions in defining the supramolecular assembly of these derivatives (Dey et al., 2015). Furthermore, the structural conformations of related methanesulfonamide compounds, such as N-(3,4-Dimethylphenyl)methanesulfonamide, have been explored, elucidating how the arrangement of atoms and molecules influences the potential receptor interactions during biological activities (Gowda, Foro, & Fuess, 2007).
Computational Analysis and Chemical Properties
Density Functional Theory (DFT) Studies
The molecular conformation, NMR chemical shifts, and vibrational transitions of methanesulfonamide derivatives have been comprehensively studied using DFT. This computational analysis offers insights into the molecular structure, vibrational behavior, and electronic properties, enhancing the understanding of these compounds at a quantum chemical level (Karabacak, Cinar, & Kurt, 2010).
Synthesis and Reactivity
Palladium-Catalysed Arylation
The synthesis techniques involving this compound derivatives have been refined over the years. For instance, the palladium-catalysed arylation of methanesulfonamides demonstrates the complex chemical processes involved in modifying these compounds, showcasing their reactivity and potential for further chemical transformations (Zeevaart, Parkinson, & Koning, 2005).
Biological Applications and Activities
Synthesis and Biological Evaluation
Compounds combining the hydroxy-benzopyran ring with the methylsulfonylaminophenyl group of certain drugs have been synthesized and evaluated for their biological activities. These evaluations have shed light on their potential antiarrhythmic and antioxidant activities, indicating the therapeutic relevance of these derivatives (Koufaki et al., 2006).
properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S2/c1-15-6-5-7-16(12-15)14-26(23,24)21-13-18-10-11-19(25-18)20(22)17-8-3-2-4-9-17/h2-12,21H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQFZMFBAHKNSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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